molecular formula C15H14N2O3 B14445454 N,N'-Diphenyl-N'-carboxymethylurea CAS No. 73771-61-6

N,N'-Diphenyl-N'-carboxymethylurea

Cat. No.: B14445454
CAS No.: 73771-61-6
M. Wt: 270.28 g/mol
InChI Key: JUMUUQMEDABRGJ-UHFFFAOYSA-N
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Description

N,N’-Diphenyl-N’-carboxymethylurea is an organic compound characterized by the presence of two phenyl groups and a carboxymethyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Diphenyl-N’-carboxymethylurea can be synthesized through several methods. One common approach involves the reaction of diphenylamine with chloroacetic acid in the presence of a base, followed by the addition of urea. The reaction typically proceeds under mild conditions, with the use of solvents such as dimethyl sulfoxide (DMSO) or tetramethylene sulfone (TMS) to facilitate the process .

Industrial Production Methods

Industrial production of N,N’-Diphenyl-N’-carboxymethylurea often involves the carbonylation of diphenylamine with diphenyl carbonate, catalyzed by organic acids such as benzoic acid and tertiary amines. This method yields high purity products under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

N,N’-Diphenyl-N’-carboxymethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions typically yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or carboxymethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted ureas, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N’-Diphenyl-N’-carboxymethylurea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism by which N,N’-Diphenyl-N’-carboxymethylurea exerts its effects involves interactions with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Diphenylurea: Lacks the carboxymethyl group, resulting in different chemical properties and applications.

    N,N’-Dimethylurea: Contains methyl groups instead of phenyl groups, leading to variations in reactivity and use.

    N,N’-Diphenyl-N’-methylurea: Similar structure but with a methyl group instead of a carboxymethyl group.

Properties

IUPAC Name

2-[N-(phenylcarbamoyl)anilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-14(19)11-17(13-9-5-2-6-10-13)15(20)16-12-7-3-1-4-8-12/h1-10H,11H2,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMUUQMEDABRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90224152
Record name Carbanilide, N-carboxymethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73771-61-6
Record name Carbanilide, N-carboxymethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073771616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbanilide, N-carboxymethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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